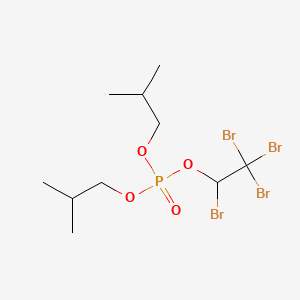
2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a morpholinomethyl group attached to a phenyl-substituted tetrahydroindanone core, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves a multi-step process:
Formation of the Tetrahydroindanone Core: The initial step involves the cyclization of a suitable precursor to form the tetrahydroindanone structure. This can be achieved through intramolecular aldol condensation or other cyclization reactions under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation or alkylation, using reagents such as benzoyl chloride or phenylmagnesium bromide.
Morpholinomethylation: The final step involves the introduction of the morpholinomethyl group. This is typically done by reacting the intermediate with morpholine and formaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential effects on neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can interact with various enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride
- 2-(Pyrrolidin-1-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride
Uniqueness
2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable tool in various applications.
Properties
CAS No. |
88364-31-2 |
|---|---|
Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-3-phenyl-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c22-20-17-9-5-4-8-16(17)19(15-6-2-1-3-7-15)18(20)14-21-10-12-23-13-11-21;/h1-3,6-7,18-19H,4-5,8-14H2;1H |
InChI Key |
HIVRBMOPEBJDBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(C(C2=O)CN3CCOCC3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




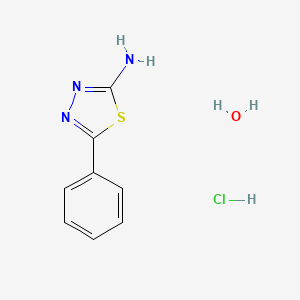
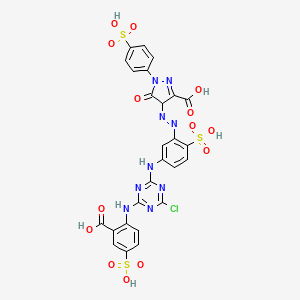
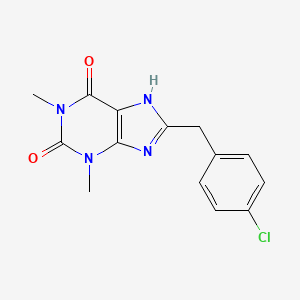
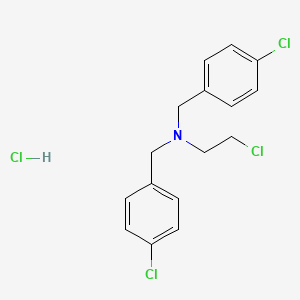
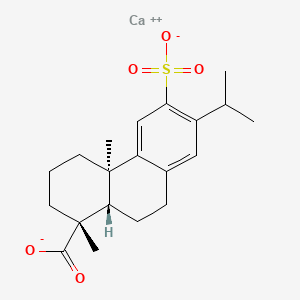

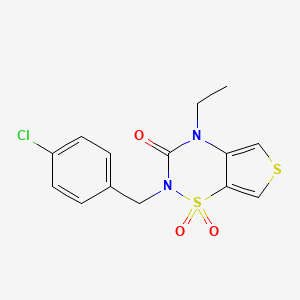

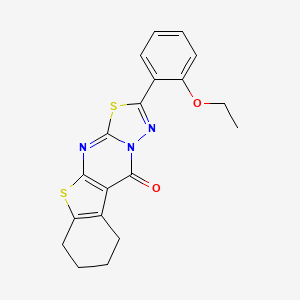
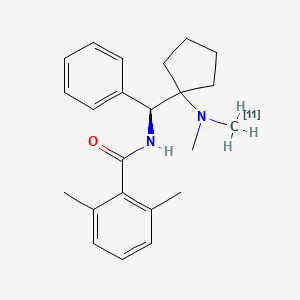
![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)
